(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4E)-4-[2-(2-bromophenyl)hydrazin-1-ylidene]-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic molecule that features a combination of bromophenyl, chlorophenyl, thiazolyl, and pyrazolone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(2-bromophenyl)hydrazin-1-ylidene]-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. One common method starts with the preparation of the hydrazone derivative from 2-bromobenzaldehyde and hydrazine hydrate. This intermediate is then reacted with 4-(4-chlorophenyl)-1,3-thiazol-2-amine under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (4E)-4-[2-(2-bromophenyl)hydrazin-1-ylidene]-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The bromophenyl and chlorophenyl groups can be oxidized under specific conditions to form corresponding quinones.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group can yield 2-bromoquinone derivatives, while reduction of the hydrazone moiety can produce hydrazine derivatives.
Scientific Research Applications
The compound (4E)-4-[2-(2-bromophenyl)hydrazin-1-ylidene]-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(2-bromophenyl)hydrazin-1-ylidene]-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action can include inhibition of signal transduction pathways that are critical for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[2-(2-chlorophenyl)hydrazin-1-ylidene]-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- (4E)-4-[2-(2-fluorophenyl)hydrazin-1-ylidene]-1-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
The uniqueness of (4E)-4-[2-(2-bromophenyl)hydrazin-1-ylidene]-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for unique substitution patterns, and the thiazole ring contributes to its potential as a ligand in coordination chemistry.
Properties
Molecular Formula |
C19H13BrClN5OS |
---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
4-[(2-bromophenyl)diazenyl]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H13BrClN5OS/c1-11-17(24-23-15-5-3-2-4-14(15)20)18(27)26(25-11)19-22-16(10-28-19)12-6-8-13(21)9-7-12/h2-10,25H,1H3 |
InChI Key |
DTPZGLUTGKPXPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)N=NC4=CC=CC=C4Br |
Origin of Product |
United States |
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